3-(3,4-Dimethoxyphenyl)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

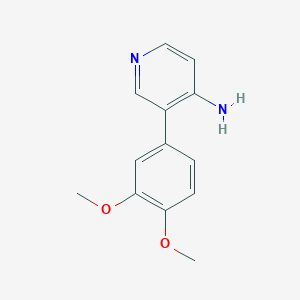

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-12-4-3-9(7-13(12)17-2)10-8-15-6-5-11(10)14/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSAOELYJWRYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CN=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630302 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663918-36-3 | |

| Record name | 3-(3,4-Dimethoxyphenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine and Dimethoxyphenyl Moieties in Biologically Active Molecules

The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the design of therapeutic agents. nih.govrsc.org Its presence is noted in a multitude of FDA-approved drugs, where it contributes to a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets such as enzymes and receptors. Furthermore, the pyridine nucleus offers multiple sites for substitution, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. mdpi.com

The combination of these two privileged structural motifs in 3-(3,4-Dimethoxyphenyl)pyridin-4-amine suggests a molecule with the inherent potential for biological activity. The pyridine core provides a robust framework for target interaction, while the dimethoxyphenyl group can modulate its physicochemical properties and contribute to binding affinity.

Overview of the Chemical Compound S Potential in Drug Discovery and Chemical Biology

Strategic Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For the this compound scaffold, two primary retrosynthetic disconnections are considered.

The most logical disconnection is the C-C bond between the pyridine ring at the C3 position and the dimethoxyphenyl ring. This bond is ideally formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to two key synthons: a 3-halo-4-aminopyridine derivative and (3,4-dimethoxyphenyl)boronic acid. This approach is advantageous as it builds the core biaryl structure directly.

A second disconnection targets the C-N bond of the amine group at the C4 position. This suggests two potential forward-synthesis strategies: the amination of a 3-(3,4-dimethoxyphenyl)-4-halopyridine or the reduction of a 3-(3,4-dimethoxyphenyl)-4-nitropyridine intermediate. The nitro-group pathway is a classic strategy where the nitro group serves as a precursor to the amine. libretexts.org

Combining these approaches, a plausible retrosynthetic pathway emerges: the target molecule can be traced back to a 3-halo-4-nitropyridine, which is a versatile starting material for sequential cross-coupling and reduction/amination reactions.

Key Synthetic Transformations and Mechanistic Considerations

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It is particularly effective for creating the aryl-pyridyl linkage in the target scaffold by coupling a halo-pyridine with an organoboron reagent. nih.govmdpi.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its components. nih.gov

A viable synthetic route involves the coupling of a 3-halo-4-substituted pyridine with (3,4-dimethoxyphenyl)boronic acid. For example, a 3-bromo-4-chloropyridine (B1270894) could be selectively coupled at the C3 position. The catalytic cycle for this transformation generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.comnih.gov Research has shown that various palladium precatalysts, including those with bulky phosphine (B1218219) ligands, are effective for such couplings. mdpi.comresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents/Conditions | Purpose | Citations |

| Halide | 3-Bromo-4-nitropyridine, 3-Iodo-4-aminopyridine | Pyridine electrophile | nih.gov |

| Boron Reagent | (3,4-Dimethoxyphenyl)boronic acid | Aryl nucleophile source | researchgate.net |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation | researchgate.netacademie-sciences.fr |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boron reagent | researchgate.netmdpi.com |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants | researchgate.netresearchgate.net |

Introduction and Modification of the Aminopyridine Moiety: Amination and Diazotization Reactions

Introduction of the Amino Group Once the 3-(3,4-dimethoxyphenyl)pyridine core is established, the 4-amino group can be introduced through several methods.

Reduction of a Nitro Precursor: A common and efficient method is the reduction of a 4-nitro group. If the Suzuki coupling is performed on a 3-halo-4-nitropyridine to yield 3-(3,4-dimethoxyphenyl)-4-nitropyridine, the nitro group can be readily reduced to the primary amine using standard reducing agents like stannous chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd). guidechem.com This transformation is typically high-yielding and clean.

Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (e.g., Cl, F) at the C4 position by an amine source like ammonia (B1221849) or a protected amine. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. researchgate.net Starting with a precursor like 3-(3,4-dimethoxyphenyl)-4-chloropyridine, treatment with ammonia at elevated temperature and pressure can yield the target amine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers a modern alternative to classical SNAr, often proceeding under milder conditions. It couples a halo-pyridine with an amine in the presence of a palladium catalyst and a suitable ligand. mdpi.com This method is particularly useful for constructing N-aryl or N-alkyl analogs of the target compound. mdpi.com

Modification via Diazotization Reactions The 4-amino group, once installed, serves as a versatile synthetic handle for creating analogs through diazotization. organic-chemistry.org Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form arenediazonium salts. unacademy.comresearchgate.net These salts are valuable intermediates because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. libretexts.orglibretexts.org

Key transformations include:

Sandmeyer Reaction: Conversion of the diazonium salt to halides (-Cl, -Br) using copper(I) salts. organic-chemistry.org

Schiemann Reaction: Conversion to a fluoride (B91410) (-F) using fluoroboric acid (HBF₄). organic-chemistry.org

Hydroxylation: Reaction with water at elevated temperatures to introduce a hydroxyl group (-OH). google.com

Deamination: Reductive removal of the amino group to install a hydrogen, which can be achieved using hypophosphorous acid (H₃PO₂). libretexts.org

These reactions allow for extensive diversification of the 4-position of the 3-(3,4-dimethoxyphenyl)pyridine scaffold.

Alternatively, a precursor like 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine can be synthesized, although it does not directly lead to the target molecule's substitution pattern. Its synthesis from 2,4-dichloro-3-nitropyridine (B57353) demonstrates a selective Suzuki-Miyaura coupling at the C4 position. researchgate.net The reaction proceeds by treating 2,4-dichloro-3-nitropyridine with (3,4-dimethoxyphenyl)boronic acid in the presence of a palladium catalyst and base. researchgate.net This highlights the ability to selectively functionalize one position of a dihalopyridine.

For the target synthesis, a more direct precursor would be 3-(3,4-dimethoxyphenyl)-4-chloropyridine . This intermediate could be synthesized via a Suzuki-Miyaura coupling between 3-bromo-4-chloropyridine and (3,4-dimethoxyphenyl)boronic acid, exploiting the higher reactivity of the C-Br bond over the C-Cl bond.

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

Achieving the correct arrangement of substituents on the pyridine ring is a significant challenge that demands careful control of chemo- and regioselectivity.

In palladium-catalyzed cross-coupling reactions involving di- or polyhalogenated pyridines, the site of reaction is dictated by several factors. The reactivity of halogens typically follows the order I > Br > Cl > F. Furthermore, the position on the pyridine ring is critical, with positions C2, C4, and C6 generally being more reactive than C3 and C5 due to electronic effects from the ring nitrogen. academie-sciences.fr By choosing a precursor with two different halogens (e.g., 3-bromo-4-chloropyridine), one can perform a selective Suzuki coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent amination reaction.

In nucleophilic aromatic substitution (SNAr) reactions, regioselectivity is governed by the position of electron-withdrawing groups relative to the leaving group. researchgate.net A leaving group at C4 is activated by the ring nitrogen, making it susceptible to nucleophilic attack. The presence of other substituents can further influence this reactivity. For instance, synthesizing 3-aryl-4-aminopyridines via SNAr on a 3-aryl-4-halopyridine is a standard method. nih.gov

The aryne distortion model can also explain regioselectivity in some pyridine functionalization reactions, where substituents influence the geometry of transient pyridyne intermediates, thereby directing the regiochemical outcome of nucleophilic addition. nih.gov

Scalability and Efficiency of Synthetic Routes

The proposed route starting from a dihalopyridine is promising for scalability.

Suzuki-Miyaura Coupling: This reaction is widely used in industrial processes. While palladium catalysts can be expensive, the development of highly active catalysts with low loading requirements (high turnover numbers) mitigates this cost. mdpi.com The use of inexpensive and stable bases like carbonates and the availability of boronic acids make this step economically viable.

Amination: SNAr with ammonia is a very cost-effective step, though it may require specialized high-pressure equipment for large-scale operations. Catalytic methods like Buchwald-Hartwig amination are highly efficient and proceed under milder conditions but add the cost of the catalyst and specialized ligands. mdpi.commdpi.com

Nitro Group Reduction: This is typically a high-yielding, clean, and inexpensive step, using common reagents like iron or tin salts, or scalable catalytic hydrogenation.

Structure Activity Relationship Sar Investigations of 3 3,4 Dimethoxyphenyl Pyridin 4 Amine Derivatives

Systematic Modification of the 3,4-Dimethoxyphenyl Substituent and its Pharmacological Impact

The 3,4-dimethoxyphenyl group is a common feature in many biologically active compounds, and its modification can significantly impact pharmacological activity. In the context of 3-arylpyridin-4-amine derivatives, the electronic and steric properties of the substituents on the phenyl ring play a pivotal role in target interaction.

Research on related pyrazolo[3,4-b]pyridine scaffolds has shown that the presence and position of methoxy (B1213986) groups on the phenyl ring influence anticancer activity. For instance, a study on a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines revealed that a 3,4-dimethoxyphenyl substituent at the 4-position of the pyridine (B92270) ring resulted in improved anticancer activity against the HeLa cell line compared to many other substituted phenyl rings, though it was less potent than the unsubstituted phenyl analog. nih.gov This suggests that the electronic nature of the dimethoxy substitution has a measurable effect on the compound's biological profile.

In a different series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines designed as tubulin polymerization inhibitors, the substitution pattern on the 3-aryl group was systematically varied. The findings from this research can be extrapolated to understand the importance of the 3,4-dimethoxy arrangement. The following table illustrates how different substituents on the 3-phenyl ring affect the antiproliferative activity against various cancer cell lines.

| Compound | 3-Aryl Substituent | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|---|

| 9e | 3,4-Dimethylphenyl | 0.025 | 0.019 | 0.021 |

| 9g | 3-Methoxyphenyl | 0.022 | 0.015 | 0.018 |

| 9h | 4-Methoxyphenyl | 0.019 | 0.013 | 0.015 |

| 9j | 3,4-Dimethoxyphenyl | 0.015 | 0.011 | 0.012 |

Data adapted from a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines as tubulin polymerization inhibitors. nih.gov

The data suggests that the presence of methoxy groups generally enhances potency, with the 3,4-dimethoxy substitution (compound 9j) being particularly favorable. nih.gov This highlights the importance of the electronic and hydrogen-bonding capabilities of the methoxy groups in ligand-target interactions.

Exploration of Substituent Effects on the Pyridine Ring and the 4-Amino Group

Modifications to the pyridine ring and the 4-amino group are critical for fine-tuning the pharmacological activity of 3-(3,4-dimethoxyphenyl)pyridin-4-amine derivatives. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. acs.org

In studies of related 2-amino-3-arylpyridine derivatives as ALK2 inhibitors, the primary amine at the 2-position was found to be crucial for activity. acs.org Modification of this group to a secondary or tertiary amine led to a significant reduction in potency. This suggests that the primary amino group likely participates in essential hydrogen bonding interactions with the target protein. Extrapolating from this, the 4-amino group in this compound is also expected to be a critical hydrogen bond donor.

The following table summarizes the effects of modifying the amino group and the pyridine ring in a related series of ALK2 inhibitors.

| Compound | Modification | Relative Potency | Modification Type |

|---|---|---|---|

| Parent (Primary Amine) | -NH₂ | High | Amino Group |

| Analog (Secondary Amine) | -NHCH₃ | Reduced | Amino Group |

| Analog (Tertiary Amine) | -N(CH₃)₂ | Reduced | Amino Group |

| Parent | Unsubstituted at C5 | High | Pyridine Ring |

| Analog | Aryl group at C5 | Variable | Pyridine Ring |

Data inferred from studies on 2-aminopyridine (B139424) derivatives as ALK2 inhibitors. acs.org

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical factor that governs its interaction with biological targets. The rotational freedom around the single bond connecting the phenyl and pyridine rings allows the molecule to adopt various conformations, and only specific conformations may be suitable for binding to a target's active site.

Molecular modeling studies on related bi-aryl systems have shown that the dihedral angle between the two aromatic rings is a key determinant of biological activity. nih.gov For potent activity, a certain degree of planarity or a specific twisted conformation might be required to fit optimally into the binding pocket of a target protein. The methoxy groups on the phenyl ring can influence the preferred conformation due to steric hindrance and electronic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pjmhsonline.com For this compound scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful.

These models can provide a deeper understanding of the structural features that are crucial for potency and selectivity. elsevierpure.com For instance, a 3D-QSAR study on a series of inhibitors can generate contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity. researchgate.net

Steric Fields: Green contours might indicate regions where bulky substituents enhance activity, while yellow contours could show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours may highlight regions where electropositive groups are favored, and red contours could indicate where electronegative groups increase potency.

Hydrophobic Fields: Yellow contours might show regions where hydrophobic groups are beneficial, whereas white contours could indicate areas where hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Fields: Cyan and purple contours can indicate favorable locations for hydrogen bond donors and acceptors, respectively.

While specific QSAR models for this compound were not found in the reviewed literature, studies on related pyridine derivatives have successfully employed these methods to guide the design of new, more potent analogs. nih.govnih.govnih.gov Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The development of a robust QSAR model for this scaffold would be a valuable tool for future drug discovery efforts.

Molecular Pharmacology and Biological Target Elucidation of 3 3,4 Dimethoxyphenyl Pyridin 4 Amine

In Vitro Profiling of Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)

While direct in vitro profiling data for 3-(3,4-Dimethoxyphenyl)pyridin-4-amine is not extensively available in the public domain, the biological activities of structurally similar compounds provide a basis for understanding its potential pharmacological profile. The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. sciencepublishinggroup.comnih.gov

Cyclin G-Associated Kinase (GAK), a serine/threonine kinase, has emerged as a significant target in therapeutic areas such as viral infections and cancer. nih.govnih.gov GAK plays a crucial role in clathrin-mediated trafficking and is essential for the progression of mitosis. nih.govmedchemexpress.com

Research into GAK inhibitors has identified several heterocyclic scaffolds capable of potent and selective inhibition. For instance, a series of isothiazolo[5,4-b]pyridines have been discovered as selective GAK inhibitors, with some compounds demonstrating low nanomolar binding affinity. nih.gov These compounds act as ATP-competitive inhibitors and have shown efficacy in inhibiting the hepatitis C virus (HCV) life cycle. nih.gov

Furthermore, phenotypic screening of kinase inhibitors has identified GAK as a tumor-selective target in diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net Inhibition of GAK in DLBCL cell lines led to G2/M-phase cell cycle arrest, chromosome misalignment, and spindle distortion, ultimately resulting in cell death. nih.govresearchgate.net This suggests that compounds targeting GAK, potentially including derivatives of this compound, could have applications in oncology.

Table 1: Examples of GAK Inhibitors and their Activities

| Compound Class | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Isothiazolo[5,4-b]pyridines | Antiviral (HCV) | ATP-competitive GAK inhibition | nih.gov |

The pyridine (B92270) and aminopyridine scaffolds are privileged structures in medicinal chemistry, known to exhibit a wide array of pharmacological activities. sciencepublishinggroup.comnih.govijnrd.org

Anticancer Activity: Beyond GAK inhibition, pyridine derivatives have shown potent anticancer effects through various mechanisms. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors, demonstrating significant antiproliferative activity against several cancer cell lines. nih.gov These compounds induce G2/M phase cell cycle arrest and apoptosis. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit cyclin-dependent kinases (CDK2 and/or CDK9), leading to cell cycle arrest and apoptosis. nih.gov The presence of a dimethoxyphenyl group in some of these active compounds suggests its potential contribution to anticancer activity. nih.gov

Antibacterial Activity: Certain 2-aminopyridine (B139424) derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov The specific structure of the aminopyridine core and its substituents are crucial for determining the spectrum and potency of the antibacterial effect. nih.gov

Anti-inflammatory and Other Activities: Imidazopyridine derivatives, which share a core heterocyclic structure, have been investigated for anti-inflammatory, antiviral, and antitumor activities. mdpi.com The versatility of the pyridine scaffold allows for its incorporation into a wide range of therapeutic agents. nih.govresearchgate.net

Table 2: Broader Pharmacological Activities of Related Pyridine Scaffolds

| Scaffold | Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Anticancer | Tubulin polymerization inhibition | nih.gov |

| Pyrazolo[3,4-b]pyridines | Anticancer | CDK2/CDK9 inhibition | nih.gov |

| 2-Aminopyridines | Antibacterial | Not fully elucidated | nih.gov |

Identification and Validation of Molecular Targets

For many novel compounds, the identification of specific molecular targets is often achieved through a combination of computational and experimental approaches. While the direct molecular targets of this compound are not yet defined, studies on related structures provide valuable leads.

Molecular docking studies have been instrumental in identifying potential targets for pyridine-based compounds. For instance, docking simulations predicted that 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines would bind to the colchicine (B1669291) binding site of tubulin, a prediction that was subsequently validated by in vitro tubulin polymerization assays. nih.gov Similarly, for a series of cyanopyridone and pyridopyrimidine derivatives, VEGFR-2 and HER-2 were identified as potential dual targets, with molecular docking helping to elucidate the binding modes. mdpi.com

The structural similarity of this compound to these compounds suggests that it could potentially interact with targets such as kinases (e.g., GAK, CDKs, VEGFR-2, HER-2) or cytoskeletal proteins like tubulin. Further experimental validation, such as enzymatic assays and binding studies, would be necessary to confirm these potential targets.

Mechanistic Insights into Biological Action at the Cellular and Subcellular Levels

The cellular and subcellular mechanisms of action for aminopyridine-based compounds are often linked to their identified molecular targets.

Cell Cycle Arrest and Apoptosis: A common mechanism observed for anticancer pyridine derivatives is the induction of cell cycle arrest and apoptosis. nih.govnih.govnih.gov For example, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines cause cell cycle arrest in the G2/M phase, which is consistent with their activity as microtubule-destabilizing agents. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been shown to arrest the cell cycle and induce apoptosis by inhibiting CDKs. nih.gov GAK inhibition has also been directly linked to G2/M arrest due to the disruption of mitotic progression. nih.govresearchgate.net

Disruption of Microtubule Dynamics: Compounds that bind to tubulin, such as the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, disrupt the dynamic equilibrium of microtubule assembly and disassembly. nih.gov This leads to the formation of abnormal mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death. nih.gov

Inhibition of Signaling Pathways: For compounds targeting receptor tyrosine kinases like VEGFR-2 and HER-2, the mechanism involves the blockade of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. mdpi.com

Phenotypic Screening and Pathway Deconvolution in Preclinical Models

Phenotypic screening has become an increasingly valuable tool in drug discovery, allowing for the identification of compounds with desired cellular effects without prior knowledge of their specific molecular targets. nih.govnih.govenamine.net This approach is particularly useful for complex diseases and for discovering compounds with novel mechanisms of action. nih.gov

A phenotypic screen of kinase inhibitors successfully identified GAK as a therapeutic target in DLBCL, demonstrating the power of this strategy. nih.govresearchgate.net Similarly, a phenotypic screen based on the induction of myeloid differentiation marker CD11b led to the discovery of a trisubstituted imidazo[1,2-a]pyridine (B132010) series capable of inducing differentiation in various acute myeloid leukemia (AML) cell lines. nih.gov

For a novel compound like this compound, a phenotypic screening campaign across a panel of cancer cell lines could reveal potential antiproliferative or pro-differentiative effects. Subsequent pathway deconvolution studies, using techniques such as transcriptomics, proteomics, and chemical proteomics, would then be employed to identify the specific molecular targets and pathways responsible for the observed phenotype.

Computational Chemistry and in Silico Approaches in the Study of 3 3,4 Dimethoxyphenyl Pyridin 4 Amine

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 3-(3,4-Dimethoxyphenyl)pyridin-4-amine , docking studies would be a first step to investigate its potential interactions with various biological targets. Although this compound is primarily known as a synthetic intermediate, its core aminopyridine structure is a recognized pharmacophore that can interact with protein active sites. nih.gov For instance, derivatives of this compound are known to target phosphodiesterases (PDEs); therefore, docking simulations could be employed to explore if the parent compound itself has any affinity for the cGMP binding site of PDE5 or the active sites of other PDE isoforms. mdpi.com

Molecular dynamics (MD) simulations further refine the insights from docking by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of This compound complexed with a protein target, such as a kinase or a phosphodiesterase, would reveal the stability of the binding pose, the nature of key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. nih.gov This provides a more dynamic and realistic picture of the ligand-protein interaction than the static view offered by docking alone.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study This table represents the type of data that would be generated from a molecular docking experiment on this compound.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| PDE10A | -7.2 | Gln726, Phe696, Tyr693 | Hydrogen bond, π-π stacking |

| CDK2 | -6.8 | Leu83, Asp86, Lys33 | Hydrogen bond, Hydrophobic |

| nNOS | -6.5 | Tyr706, Met337 | Hydrogen bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For This compound , these calculations can provide fundamental insights into its chemical behavior. By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can predict the molecule's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). This information is crucial for understanding its reactivity in the synthesis of more complex molecules and its potential non-covalent interactions with biological macromolecules. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT) This table illustrates the kind of data that quantum chemical calculations would provide for the compound.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are fundamental to modern drug design, and This compound can be a valuable entity in both strategies. researchgate.net

In structure-based drug design , the three-dimensional structure of the target protein is known. The design process involves creating molecules that fit into the active site of the target and modulate its activity. Since this compound is a known precursor to PDE10A inhibitors, it serves as a "scaffold" or starting fragment. lbl.govdongguk.edu Designers can use the aminopyridine core as an anchor point within the active site and computationally add functional groups to the scaffold to enhance binding affinity and selectivity. The dimethoxyphenyl group can also be modified to explore interactions with hydrophobic pockets in the target protein. mdpi.com

In ligand-based drug design , the structure of the target protein is unknown, and the design process relies on the knowledge of other molecules that bind to the target. If This compound were identified as a hit in a screening campaign, it could be used as a template to search for structurally similar compounds in chemical databases. mdpi.com Pharmacophore models could also be developed based on its key chemical features—such as the hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups—to guide the design of new molecules with potentially similar or improved biological activity.

Predictive Chemoinformatics for Biological Activity (e.g., PASS Software) and Compound Prioritization

Chemoinformatics involves the use of computational methods to analyze chemical information, which is particularly useful for predicting the biological activity of compounds. mdpi.com Software tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given molecule based on its structure. nih.govgenexplain.com The prediction is based on a structure-activity relationship analysis of a large database of known bioactive compounds. nih.govmdpi.com

By submitting the structure of This compound to PASS, a probable biological activity spectrum can be generated. clinmedkaz.org This spectrum is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered possible for the compound. This predictive screening helps researchers to prioritize the compound for specific biological assays, saving time and resources. For instance, a PASS prediction might suggest potential activities such as "kinase inhibitor," "antihypertensive," or "neuroprotective," guiding further experimental investigation. clinmedkaz.org

Table 3: Hypothetical PASS Prediction for this compound This table provides an example of what a PASS prediction output might look like, indicating the probability of various biological activities.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation (if Pa > Pi) |

|---|---|---|---|

| Phosphodiesterase 10A inhibitor | 0.650 | 0.015 | Probable Activity |

| Kinase inhibitor | 0.580 | 0.042 | Probable Activity |

| Antihypertensive | 0.510 | 0.095 | Probable Activity |

| Anticancer | 0.450 | 0.120 | Less Probable, but Possible |

Future Perspectives and Applications of 3 3,4 Dimethoxyphenyl Pyridin 4 Amine in Chemical Biology and Drug Discovery

The Chemical Compound as a Lead Structure for Therapeutic Development

The 3-(3,4-dimethoxyphenyl)pyridin-4-amine scaffold is a promising starting point for the development of new drugs. The pyridine (B92270) and pyrimidine (B1678525) rings are key components in many approved and experimental drugs. nih.gov The aminopyridine structure is a known pharmacophore that can interact with a variety of biological targets. For instance, aminopyridine derivatives have been explored for their potential in treating neurological disorders. chemimpex.com

The dimethoxyphenyl group can also contribute to the compound's biological activity. This moiety is found in several natural and synthetic compounds with anticancer properties, such as combretastatin (B1194345) A-4, which inhibits tubulin polymerization. nih.gov The presence of this group in this compound suggests its potential as a lead structure for developing new anticancer agents. In fact, a study on pyrazolo[3,4-b]pyridine derivatives showed that a compound with a 3,4-dimethoxyphenyl substitution exhibited improved anticancer activity against a human cancer cell line. nih.gov

Furthermore, the pyridopyrimidine scaffold, which is structurally related to this compound, has been associated with a wide range of biological activities, including the inhibition of tyrosine kinases, which are enzymes often implicated in cancer and other diseases. nih.govgoogle.com Specifically, pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as potent antagonists of the human chemokine receptor CXCR2, which is involved in numerous inflammatory and autoimmune diseases. mdpi.com

Utility of this compound as a Research Tool and Chemical Probe

Beyond its therapeutic potential, this compound can serve as a valuable research tool and chemical probe. Its ability to potentially interact with specific biological targets makes it useful for studying cellular processes and disease mechanisms. For example, it could be used to investigate the role of specific enzymes or receptors in a signaling pathway.

By modifying the structure of this compound, for example by introducing fluorescent tags or reactive groups, it can be converted into a chemical probe. These probes can be used to visualize and track the localization and activity of their target proteins within living cells, providing valuable insights into their biological function.

Development of Novel Analogs with Enhanced Potency and Selectivity

To improve the therapeutic potential of this compound, novel analogs can be developed with enhanced potency and selectivity. This can be achieved through systematic modifications of its chemical structure. For instance, different substituents can be introduced on the pyridine ring or the phenyl group to optimize its interaction with the target protein.

A study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines demonstrated that modifications to the aryl group can lead to potent antiproliferative activity against various cancer cell lines. nih.gov Similarly, research on N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors revealed that the free amino group played a crucial role in their antiproliferative activities. nih.gov These findings highlight the importance of structure-activity relationship (SAR) studies in guiding the design of more potent and selective analogs.

The following table presents data on the antiproliferative activity of some pyridine and pyrimidine derivatives, illustrating how structural modifications can impact their potency.

| Compound | Target Cell Line | IC50 (µM) |

| 9a | Hela | 2.59 |

| 14g | MCF7 | 4.66 |

| 14g | HCT-116 | 1.98 |

| 15c | MCF-7 | 0.067 |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The development of novel drugs based on the this compound scaffold can be accelerated by integrating it with high-throughput screening (HTS) and combinatorial chemistry approaches. enamine.net HTS allows for the rapid screening of large libraries of compounds to identify those with the desired biological activity. enamine.net

Combinatorial chemistry can be used to generate large and diverse libraries of analogs of this compound. By systematically varying the substituents on the pyridine and phenyl rings, a vast number of new compounds can be synthesized and screened for their activity. This approach significantly increases the chances of discovering new drug candidates with improved properties.

The integration of these technologies can streamline the drug discovery process, from hit identification to lead optimization. enamine.net The data generated from HTS can be used to build SAR models, which can then be used to guide the design of new, more potent, and selective compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,4-Dimethoxyphenyl)pyridin-4-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, halogenated pyridine derivatives (e.g., 4-chloropyridine) can react with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions. Alternatively, reductive amination of 3-(3,4-dimethoxyphenyl)pyridine-4-carbaldehyde with ammonia or ammonium acetate may be employed. Key steps include optimizing catalysts (e.g., Pd(PPh3)4 for Suzuki coupling) and reaction temperatures (80–120°C) to enhance yields. Post-synthesis purification via column chromatography (e.g., EtOAc/hexane gradients) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions on the pyridine and aryl rings (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–8.2 ppm).

- HRMS : Confirms molecular weight (theoretical for C13H14N2O2: 230.1055 g/mol).

- FTIR : Identifies functional groups (e.g., amine N-H stretch ~3400 cm⁻¹, C-O-C methoxy bands ~1250 cm⁻¹).

Multi-technique validation, as demonstrated in for analogous compounds, ensures structural accuracy .

Q. What are the primary research applications of this compound?

- Methodological Answer : The compound serves as a precursor in medicinal chemistry for:

- Kinase inhibitors : The pyridine-amine scaffold mimics ATP-binding motifs in kinases.

- Antimicrobial agents : Methoxy groups enhance lipophilicity for membrane penetration.

For example, highlights similar derivatives tested for antimalarial activity via plasmodial kinase inhibition assays .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or impurities. To resolve:

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations.

- Variable Solvent Studies : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- Computational Modeling : Predict chemical shifts using DFT (e.g., Gaussian 09) and cross-validate with experimental data. utilized 400 MHz NMR and HRMS to resolve ambiguities in triazolopyridine derivatives .

Q. What strategies optimize reaction yields in challenging amination steps?

- Methodological Answer : Low yields in SNAr or coupling reactions can be improved by:

- Catalyst Screening : Test Pd(OAc)2, XPhos, or Buchwald-Hartwig catalysts for coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 150°C) while maintaining yield.

- Protecting Group Chemistry : Temporarily protect the amine group to avoid side reactions. achieved 92% yield in a quinoline-4-amine synthesis by optimizing Pd catalyst loading .

Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., -NO2) or donating (-OH) groups to assess electronic effects.

- Bioactivity Assays : Test derivatives in enzyme inhibition (e.g., IC50 determination) or microbial growth assays.

- Molecular Docking : Map interactions with target proteins (e.g., PfPK7 kinase for antimalarial studies). modified substituents on furopyrimidines and correlated structural changes with activity .

Q. How to address low purity in HPLC analysis of synthesized batches?

- Methodological Answer :

- Gradient Optimization : Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution.

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Mass-Directed Purification : Employ preparative HPLC with UV/HRMS detection for high-purity isolation. confirmed >95% purity for pyrazolopyrimidine derivatives using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.